molecular formula C23H38ClN3O5 B12773552 3'-Myristoylancitabine hydrochloride CAS No. 53758-26-2

3'-Myristoylancitabine hydrochloride

Cat. No.: B12773552
CAS No.: 53758-26-2
M. Wt: 472.0 g/mol
InChI Key: MYIABUQNJXGQLW-WIWCRTCKSA-N
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Description

3’-Myristoylancitabine hydrochloride is a chemical compound with the molecular formula C23H37N3O5ClH It is known for its unique structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-myristoylancitabine hydrochloride typically involves the acylation of ancitabine with myristoyl chloride. The reaction is carried out under controlled conditions to ensure the selective acylation of the desired position on the ancitabine molecule. The reaction is usually performed in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of 3’-myristoylancitabine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’-Myristoylancitabine hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

3’-Myristoylancitabine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3’-myristoylancitabine hydrochloride involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s ability to interact with lipid membranes, potentially affecting membrane-associated processes. Additionally, the ancitabine moiety may interact with nucleic acids or proteins, influencing cellular functions and pathways.

Comparison with Similar Compounds

    Ancitabine: The parent compound of 3’-myristoylancitabine hydrochloride, used as an antiviral and anticancer agent.

    Cytarabine: A nucleoside analog used in chemotherapy, similar in structure to ancitabine.

    Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.

Uniqueness: 3’-Myristoylancitabine hydrochloride is unique due to the presence of the myristoyl group, which enhances its lipophilicity and potential interactions with lipid membranes. This modification may confer unique properties and applications compared to its parent compound and other similar nucleoside analogs.

Properties

CAS No.

53758-26-2

Molecular Formula

C23H38ClN3O5

Molecular Weight

472.0 g/mol

IUPAC Name

[(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] tetradecanoate;hydrochloride

InChI

InChI=1S/C23H37N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(28)30-20-17(16-27)29-22-21(20)31-23-25-18(24)14-15-26(22)23;/h14-15,17,20-22,24,27H,2-13,16H2,1H3;1H/t17-,20-,21+,22-;/m1./s1

InChI Key

MYIABUQNJXGQLW-WIWCRTCKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C=CN23)CO.Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(OC2C1OC3=NC(=N)C=CN23)CO.Cl

Origin of Product

United States

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